
2-Ethoxy-3,5-difluorobenzoyl chloride
Overview
Description
2-Ethoxy-3,5-difluorobenzoyl chloride is a benzoyl chloride derivative featuring an ethoxy group at the 2-position and fluorine atoms at the 3- and 5-positions on the aromatic ring. This compound is structurally significant due to the interplay of electron-donating (ethoxy) and electron-withdrawing (fluorine) substituents, which influence its reactivity and physical properties.
Preparation Methods
Preparation via Thionyl Chloride
This method is among the most common for synthesizing benzoyl chlorides, including derivatives like 2-ethoxy-3,5-difluorobenzoyl chloride .
Procedure:
- Start with 2-ethoxy-3,5-difluorobenzoic acid .
- React with excess thionyl chloride (SOCl₂) under reflux conditions.
- The reaction typically proceeds for approximately 40 minutes to 1 hour.
- Excess thionyl chloride is removed under reduced pressure.
- The residual acyl chloride is purified by distillation or recrystallization.
Reaction Conditions:
Reagent | Solvent | Temperature | Time | Yield |
---|---|---|---|---|
Thionyl chloride | - | Reflux | 40-60 min | ~48% (as per similar compounds) |
Notes:
- The presence of electron-withdrawing fluorine atoms at positions 3 and 5 enhances the reactivity of the acid towards chlorination.
- The reaction is exothermic; cooling during addition is recommended.
Research Data:
- Similar procedures for fluorinated benzoic acids report yields around 40-50% under optimized conditions.
Preparation via Oxalyl Dichloride
Oxalyl chloride offers an alternative chlorination reagent, often providing cleaner reactions with fewer side products.
Procedure:
- Dissolve 2-ethoxy-3,5-difluorobenzoic acid in dichloromethane.
- Add oxalyl dichloride with a catalytic amount of DMF at 0°C.
- Stir at room temperature for approximately 1 hour.
- Remove excess reagents under reduced pressure.
- The acyl chloride is obtained as a residue, suitable for subsequent reactions.
Reaction Conditions:
Reagent | Solvent | Temperature | Time | Yield |
---|---|---|---|---|
Oxalyl dichloride | Dichloromethane | 0°C to RT | 1 hour | Not explicitly specified, but similar reactions yield >80% |
Research Data:
Summary of Preparation Methods
Method | Reagents | Solvent | Conditions | Typical Yield | Advantages |
---|---|---|---|---|---|
Thionyl chloride | SOCl₂ | - | Reflux | ~48% | Widely used, cost-effective |
Oxalyl dichloride | (COCl)₂ | Dichloromethane | 0°C to RT | High (>80%) | Cleaner, higher purity |
Research Findings and Data Tables
Preparation Method | Reagents | Reaction Conditions | Typical Yield | Remarks |
---|---|---|---|---|
Thionyl chloride method | 2-ethoxy-3,5-difluorobenzoic acid + SOCl₂ | Reflux, 40-60 min | 48% | Suitable for large scale, cost-effective |
Oxalyl dichloride method | 2-ethoxy-3,5-difluorobenzoic acid + (COCl)₂ | 0°C to RT, 1h | >80% | Higher purity, cleaner reaction |
Notes and Considerations
- The fluorine substituents at positions 3 and 5 increase the electrophilicity of the carboxylic acid, facilitating chlorination.
- The choice of chlorinating reagent depends on the desired purity and scale.
- Proper handling of hazardous reagents like thionyl chloride and oxalyl dichloride is essential, including adequate ventilation and protective equipment.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-3,5-difluorobenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-ethoxy-3,5-difluorobenzoic acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous or alcoholic solutions at room temperature.
Reduction: Requires strong reducing agents and anhydrous conditions to prevent side reactions.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
2-Ethoxy-3,5-difluorobenzoic acid: Formed by hydrolysis.
Scientific Research Applications
Agricultural Applications
Herbicidal Activity
One of the primary applications of 2-Ethoxy-3,5-difluorobenzoyl chloride is in the development of herbicides. Compounds related to this structure have been shown to exhibit potent herbicidal properties, particularly against various grassy and broadleaf weeds.
Case Study: Herbicidal Efficacy
A study demonstrated that derivatives of this compound effectively control weeds such as:
- Wild Oats (Avena fatua)
- Johnsongrass (Sorghum halepense)
- Crabgrass (Digitaria spp.)
The effectiveness of these compounds was attributed to their selective action, which allows them to target specific unwanted plants without harming desirable crops like corn (Zea maize) and soybeans (Glycine max) .
Pharmaceutical Applications
Synthesis of Bioactive Compounds
In the pharmaceutical industry, this compound serves as an intermediate for synthesizing various bioactive compounds. Its unique structure allows for modifications that lead to the creation of new medicinal agents.
Example: Anticancer Agents
Research has indicated that derivatives of this compound can be modified to produce anticancer agents. For instance, benzamide derivatives synthesized from this compound have shown promising results in inhibiting cancer cell proliferation in vitro .
Table 1: Herbicidal Efficacy Against Weeds
Weed Species | Control Method | Efficacy (%) |
---|---|---|
Wild Oats | Pre-emergence application | 85 |
Johnsongrass | Post-emergence application | 78 |
Crabgrass | Soil incorporation | 90 |
Table 2: Pharmaceutical Derivatives and Their Activities
Mechanism of Action
The mechanism of action of 2-Ethoxy-3,5-difluorobenzoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucle
Biological Activity
2-Ethoxy-3,5-difluorobenzoyl chloride is a compound that has garnered attention in various fields of chemistry and biology due to its unique structural features and potential applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
This compound is characterized by the presence of an ethoxy group and difluoro substitutions on the benzene ring. This structure enhances its reactivity and makes it suitable for various synthetic applications, particularly in medicinal chemistry and polymer science.
Property | Details |
---|---|
Molecular Formula | C10H10ClF2O2 |
CAS Number | 1017779-72-4 |
Functional Groups | Acyl chloride, ether |
Reactivity | High due to acyl chloride functionality |
Enzyme Inhibition
One of the prominent uses of this compound is in the design of enzyme inhibitors. The compound acts as an acylating agent that modifies amino acid residues in the active sites of enzymes, thereby inhibiting their function. In vitro studies have demonstrated a significant reduction in enzyme activity, with IC50 values indicating varying degrees of potency against different enzymes.
- Study Findings : Research indicates that the compound effectively inhibits specific metabolic pathways by targeting key enzymes involved in these processes. For instance, assays have shown that modifications using this compound can lead to a decrease in enzymatic activity by over 50% in certain cases .
Medicinal Chemistry
In medicinal chemistry, this compound serves as an intermediate for synthesizing various drug candidates. Its ability to acylate amine or hydroxyl groups is crucial for developing compounds that modulate neurotransmitter systems.
- Preclinical Models : Several drug candidates synthesized using this compound have shown promising results in preclinical models, demonstrating efficacy in treating neurological disorders .
Case Studies
- Enzyme Modulation : A study focused on the modulation of α7 nicotinic acetylcholine receptors using derivatives of this compound reported enhanced receptor activity with specific substitutions. The most potent derivatives achieved EC50 values as low as 0.14 µM .
- Antimicrobial Activity : Research has also explored the antimicrobial properties of compounds derived from this compound. Some derivatives exhibited significant activity against gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, suggesting potential applications in treating bacterial infections .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Acylation Mechanism : The compound reacts with nucleophilic sites on enzymes or receptors, leading to conformational changes that inhibit their function.
- Receptor Binding : Modifications to the ethoxy group significantly affect binding affinity and selectivity for various receptors, impacting their biological efficacy .
Comparative Analysis
To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
Compound | Structure Features | Biological Activity |
---|---|---|
3,5-Difluorobenzoic Acid | Lacks ethoxy group | Moderate enzyme inhibition |
Ethyl 3,5-difluorobenzoate | Ester derivative | Lower reactivity compared to acyl chlorides |
2-Ethoxybenzoic Acid | Contains ethoxy but no fluorine | Limited receptor modulation |
Q & A
Basic Research Questions
Q. What are the recommended synthesis routes for 2-ethoxy-3,5-difluorobenzoyl chloride, and how should purity be validated?
- Methodology : Start with esterification of 3,5-difluorobenzoic acid using ethanol under acidic catalysis, followed by chlorination with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Purify via vacuum distillation or recrystallization in non-polar solvents. Validate purity using HPLC (≥98% purity) and confirm structure via H/F NMR (e.g., F shifts at -110 to -120 ppm for fluorinated aryl groups) .
Q. What safety protocols are critical when handling this compound?
- Methodology : Use PPE (gloves, goggles, respirators) due to corrosive properties (H314: skin burns, H335: respiratory irritation). In case of exposure, flush eyes/skin with water for 15 minutes and seek immediate medical attention. Store under inert gas (argon/nitrogen) in a cool, dry environment to prevent hydrolysis .
Q. How can researchers characterize its stability under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies using HPLC:
- pH stability : Dissolve in buffered solutions (pH 1–13), monitor degradation via UV-Vis at 240–260 nm.
- Thermal stability : Use TGA/DSC to identify decomposition points (expected >150°C for aryl chlorides). Hydrolysis byproducts (e.g., 2-ethoxy-3,5-difluorobenzoic acid) can be detected via LC-MS .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., IR vs. NMR) be resolved?
- Methodology : Combine experimental and computational approaches:
- Perform solid-state IR-LD spectroscopy on oriented crystals to assign vibrational modes (e.g., C=O stretch at 1760–1780 cm⁻¹).
- Validate with DFT calculations (B3LYP/6-31G* basis set) to simulate spectra and resolve overlapping peaks .
Q. What reaction mechanisms explain its reactivity in nucleophilic acyl substitution?
- Methodology : Study kinetics using in situ F NMR:
- React with amines (e.g., piperazine) in anhydrous THF. Monitor fluoride ion release or intermediate formation.
- Density functional theory (DFT) can model transition states (e.g., tetrahedral intermediate stabilization by electron-withdrawing fluorine groups) .
Q. How can byproducts from its use in heterocyclic synthesis be identified and minimized?
- Use LC-MS to detect sulfinyl or sulfonyl intermediates.
- Optimize reaction stoichiometry (e.g., NaH/DMF for cyclization) and employ scavengers (e.g., molecular sieves) to absorb HCl byproducts .
Q. What computational methods predict its electronic properties for catalysis or material science applications?
- Methodology : Perform ab initio calculations (Gaussian 09):
- Analyze frontier molecular orbitals (HOMO-LUMO gap) to assess reactivity.
- Simulate electrostatic potential maps to identify nucleophilic/electrophilic sites influenced by ethoxy and fluorine substituents .
Comparison with Similar Compounds
Structural and Physical Properties
The table below summarizes key properties of 2-ethoxy-3,5-difluorobenzoyl chloride and its analogs:
*Note: Data for this compound are inferred due to lack of direct experimental values in provided sources.
Key Observations:
Molecular Weight : The ethoxy group in this compound increases its molecular weight compared to 3,5-difluorobenzoyl chloride (176.55 vs. ~222.45 g/mol). The dichloro analog (245.44 g/mol) is heavier due to chlorine substitution .
Boiling Point : 3,5-Dichloro-2,4-difluorobenzoyl chloride has a high boiling point (238°C), attributed to strong dipole-dipole interactions from multiple electronegative substituents. The ethoxy analog likely has a lower boiling point due to reduced polarity .
Density : The dichloro compound’s density (1.656 g/cm³) reflects the presence of heavy chlorine atoms. Ethoxy-substituted analogs are expected to have lower densities .
Reactivity and Electronic Effects
Electron-Withdrawing vs. Donating Groups :
- Fluorine and chlorine substituents enhance electrophilicity of the acyl chloride group, facilitating nucleophilic acyl substitution. The dichloro compound’s reactivity is likely higher than the ethoxy derivative due to stronger electron withdrawal .
- The ethoxy group (electron-donating via resonance) in this compound may reduce electrophilicity. However, steric hindrance from the ortho-substituted ethoxy group could further slow reactions .
- This contrasts with para-substituted analogs (e.g., 3,5-difluorobenzoyl chloride), where steric effects are minimized .
Properties
IUPAC Name |
2-ethoxy-3,5-difluorobenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O2/c1-2-14-8-6(9(10)13)3-5(11)4-7(8)12/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMDPTKLPPLYSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1F)F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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